2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid
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Overview
Description
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a pyridine carboxylic acid moiety. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Piperidine Formation: The protected amine is then reacted with a piperidine derivative to form the piperidine ring.
Pyridine Carboxylic Acid Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid is used as an intermediate in the synthesis of complex molecules, particularly peptides. The Fmoc group is a popular protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology and Medicine
This compound is used in the development of peptide-based drugs and biomolecules. Its stability and reactivity make it suitable for constructing peptide chains that can be used in drug discovery and development.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its versatility in various chemical reactions makes it a valuable tool in industrial organic synthesis.
Mechanism of Action
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group, offering different stability and deprotection conditions.
Uniqueness
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid is unique due to the combination of the Fmoc group with a piperidine and pyridine carboxylic acid moiety. This structure provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications, particularly in the synthesis of complex peptides and other organic molecules.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-25(31)17-9-12-27-24(15-17)29-13-10-18(11-14-29)28-26(32)33-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-9,12,15,18,23H,10-11,13-14,16H2,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMWHBJCQDKNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091154-26-4 |
Source
|
Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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